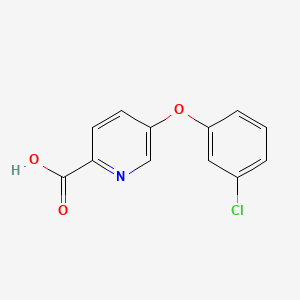
5-(m-Chlorophenoxy)picolinic acid
概要
説明
Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is known to help in the absorption of zinc and other trace elements from our gut .
Synthesis Analysis
Picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . The synthesis involves the use of a liquid-assisted grinding (LAG) and neat grinding (NG) method .Molecular Structure Analysis
Picolinic acid is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .Chemical Reactions Analysis
Picolinic acid is a derivative of pyridine and has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction . It is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate (KMnO4) .Physical And Chemical Properties Analysis
Picolinic acid is a white solid that is soluble in water . It has a molar mass of 123.111 g·mol−1 .科学的研究の応用
Anticancer Properties
5-(m-Chlorophenoxy)picolinic acid: and its derivatives have been investigated for their in vitro anticancer activities. For instance, a study explored rhenium (I) tricarbonyl complexes containing this compound. Among these complexes, fac-[Re(Pico)(CO)3(H2O)] exhibited toxicity against lung cancer cells (A549) with an LC50 value of 20.9 ± 0.8 μg/mL . This complex could serve as a positive control drug for toxicity assessments.
Metabolite Implications
Picolinic acid (PIC): , a metabolite of tryptophan, has been associated with various health conditions. Research has linked PIC to vascular cognitive impairment (VCI) , suicidal behavior, and its potential role during pregnancy . Understanding its metabolic impact is crucial for further investigations.
Biodegradation Potential
In environmental applications, 5-chloro-2-picolinic acid has been studied for its biodegradation properties. A mixed culture of Achromobacter sp. f1 and Cupriavidus sp. D4 demonstrated effective degradation of 4-chloronitrobenzene , suggesting its potential use in remediation .
作用機序
Target of Action
The primary target of 5-(m-Chlorophenoxy)picolinic acid, also known as Picolinic acid (PA), is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid interacts with its targets, the ZFPs, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Biochemical Pathways
Picolinic acid is a pyridine carboxylate metabolite of tryptophan . It plays a key role in zinc transport . The degradation of picolinic acid involves a series of enzymatic reactions, which are encoded by the pic gene cluster . The degradation pathway includes the conversion of picolinic acid into 6-hydroxypicolinic acid, 3,6-dihydroxypicolinic acid, 2,5-dihydroxypyridine, and finally into fumaric acid .
Pharmacokinetics
It is known that picolinic acid is a metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of picolinic acid and their impact on its bioavailability need further investigation.
Result of Action
The action of picolinic acid results in broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . It has been shown to be an anti-viral both in vitro and in vivo .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(3-chlorophenoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-2-1-3-9(6-8)17-10-4-5-11(12(15)16)14-7-10/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYCZLPCBDKRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222447 | |
| Record name | Picolinic acid, 5-(m-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72133-34-7 | |
| Record name | Picolinic acid, 5-(m-chlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinic acid, 5-(m-chlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-chlorophenoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




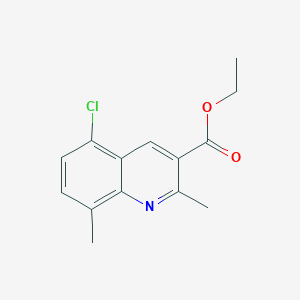
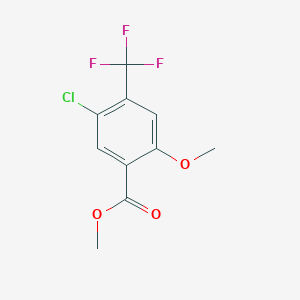
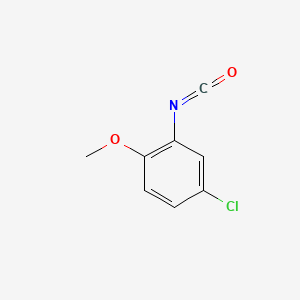


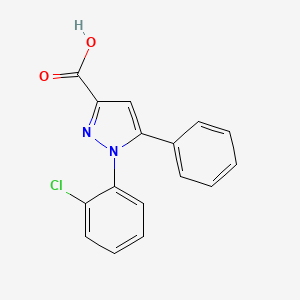
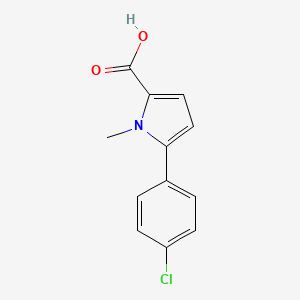
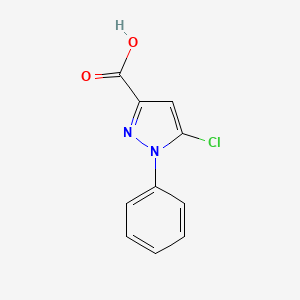




![1-[(2-Chlorophenyl)methyl]piperidin-4-one](/img/structure/B3024772.png)